(3-Ethoxycarbonyl-5-nitrophenyl)boronic acid physical properties
(3-Ethoxycarbonyl-5-nitrophenyl)boronic acid physical properties
An In-Depth Technical Guide to (3-Ethoxycarbonyl-5-nitrophenyl)boronic acid
Abstract: This technical guide provides a comprehensive overview of (3-Ethoxycarbonyl-5-nitrophenyl)boronic acid, a key building block in modern synthetic and medicinal chemistry. The document details its physical and chemical properties, safety protocols, and applications, with a focus on its role in cross-coupling reactions. Authored for researchers, scientists, and drug development professionals, this paper synthesizes technical data with practical insights to facilitate its effective use in the laboratory.
Core Compound Identification and Structure
(3-Ethoxycarbonyl-5-nitrophenyl)boronic acid is an aromatic boronic acid derivative. The phenyl ring is substituted with three functional groups: a boronic acid (-B(OH)_2), an ethoxycarbonyl (-CO_2CH_2CH_3), and a nitro (-NO_2) group. The strategic placement of the electron-withdrawing nitro and ethoxycarbonyl groups significantly influences the electronic properties of the boronic acid moiety, enhancing its Lewis acidity and reactivity in various chemical transformations.
Caption: Chemical structure of (3-Ethoxycarbonyl-5-nitrophenyl)boronic acid.
Table 1: Compound Identification
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 850568-37-5 | [1][2][3] |
| Molecular Formula | C₉H₁₀BNO₆ | [2] |
| Molecular Weight | 238.99 g/mol | [2] |
| Synonyms | 3-(Ethoxycarbonyl)-5-nitrobenzeneboronic acid, Ethyl 3-borono-5-nitrobenzoate |[3] |
Physicochemical Properties and Stability
The physical properties of a reagent are critical indicators of its purity and are essential for designing experimental setups. Boronic acids, as a class, are generally stable, crystalline solids, though they can be susceptible to dehydration to form cyclic boroxine anhydrides. This potential for anhydride formation is an important consideration for both storage and stoichiometric calculations in reactions.
Table 2: Physical and Chemical Properties
| Property | Value | Notes | Source |
|---|---|---|---|
| Appearance | Solid | Typically an off-white powder. | [3] |
| Melting Point | 158-163 °C | A sharp melting range is indicative of high purity. Broadening may suggest the presence of anhydride or other impurities. | [3] |
| Solubility | Soluble in polar organic solvents | Phenylboronic acids are generally soluble in solvents like DMSO, DMF, and alcohols, but have poor solubility in nonpolar solvents such as hexanes. | [4] |
| Stability | Hygroscopic; can form anhydrides | Should be stored in a cool, dry place, preferably in a desiccator to minimize water absorption and prevent anhydride formation. | [5] |
| Storage | Room Temperature | Recommended storage is at ambient room temperature. |[3] |
Synthesis and Reactivity Profile
While specific synthesis routes for this compound are proprietary, aryl boronic acids are typically prepared via the reaction of an organometallic intermediate (e.g., a Grignard or organolithium reagent) with a trialkyl borate, followed by acidic hydrolysis.
The reactivity of (3-Ethoxycarbonyl-5-nitrophenyl)boronic acid is dominated by the boronic acid functional group, which serves as a versatile handle in organic synthesis.
Suzuki-Miyaura Cross-Coupling
The primary application of this reagent is in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds. In this reaction, the boronic acid couples with an organic halide or triflate in the presence of a palladium catalyst and a base.
Causality in Reactivity: The electron-withdrawing nature of the nitro and ethoxycarbonyl substituents on the phenyl ring increases the Lewis acidity of the boron atom. This electronic effect facilitates the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle, where the organic group is transferred from boron to the palladium center. This can lead to higher reaction efficiency and milder reaction conditions compared to electron-rich boronic acids.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Other Applications
Beyond Suzuki coupling, boronic acids are gaining traction in other areas:
-
Amidation Catalysis: Electron-deficient arylboronic acids can catalyze the direct formation of amides from carboxylic acids and amines.[6]
-
Bioconjugation and Sensors: The ability of boronic acids to form reversible covalent bonds with diols makes them valuable for bioconjugation techniques and the development of sensors for carbohydrates and glycoproteins.[7][8]
Role in Drug Discovery and Medicinal Chemistry
Boronic acids are a privileged structural motif in medicinal chemistry.[9] They are recognized as bioisosteres of carboxylic acids and can act as potent enzyme inhibitors by forming a stable, tetrahedral intermediate with catalytic serine, threonine, or cysteine residues in an enzyme's active site.[9]
The introduction of a boronic acid group can significantly modify a molecule's physicochemical and pharmacokinetic properties, often improving selectivity and potency.[9] Several boronic acid-based drugs have been approved, including the proteasome inhibitor Bortezomib for multiple myeloma and the β-lactamase inhibitor Vaborbactam.[9]
(3-Ethoxycarbonyl-5-nitrophenyl)boronic acid serves as a crucial intermediate for synthesizing more complex molecules that may be screened for therapeutic activity. Its unique substitution pattern allows for further functionalization, making it a versatile starting point for building compound libraries in drug discovery campaigns.[7][10]
Safety, Handling, and Experimental Protocols
Adherence to safety protocols is paramount when handling any chemical reagent. While a specific, detailed hazard profile for this compound is not fully available, data from structurally related compounds suggest it should be handled with care.
Caption: A standard workflow for the safe handling of chemical reagents.
General Handling and Storage Protocol
-
Expertise & Causality: This protocol is designed to mitigate risks associated with fine powders and hygroscopic materials. Each step is a control measure against a specific hazard.
-
Review SDS: Before use, thoroughly review the Material Safety Data Sheet (MSDS/SDS). While the available SDS for this specific compound lacks detailed hazard statements, it provides essential first aid and handling measures.[2] For related compounds, skin and eye irritation are noted hazards.[11]
-
Personal Protective Equipment (PPE): Always wear standard PPE, including safety goggles, a lab coat, and nitrile gloves.
-
Ventilation: Handle the solid powder exclusively within a certified chemical fume hood to prevent inhalation of dust.
-
Dispensing: Use a spatula for transferring the solid. Avoid creating dust clouds.
-
Storage: After dispensing, tightly seal the container. Store the compound in a cool, dry, and dark place, preferably within a desiccator to protect it from moisture.[12]
-
Disposal: Dispose of contaminated materials and excess reagents in accordance with local and institutional environmental health and safety (EHS) regulations.
Protocol for ¹H NMR Characterization
-
Trustworthiness: This protocol is self-validating. The expected chemical shifts provide a benchmark against which the experimentalist can compare their results to confirm compound identity.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of (3-Ethoxycarbonyl-5-nitrophenyl)boronic acid.
-
Solvent Selection: Dissolve the sample in ~0.7 mL of a deuterated polar solvent, such as DMSO-d₆ or CDCl₃, in a clean NMR tube. DMSO-d₆ is often preferred for boronic acids as the acidic -B(OH)₂ protons are more readily observed.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a calibrated NMR spectrometer (e.g., 400 MHz).
-
Data Analysis & Expected Results:
-
Aromatic Protons: Expect complex signals (multiplets) in the aromatic region, typically between δ 7.5 and 9.0 ppm. The strong deshielding effect of the nitro and carbonyl groups will shift these protons downfield.
-
Ethyl Group Protons (-OCH₂CH₃): Look for a quartet (CH₂) around δ 4.4 ppm and a triplet (CH₃) around δ 1.4 ppm.
-
Boronic Acid Protons (-B(OH)₂): A broad singlet may be observable. Its chemical shift is highly variable and depends on concentration, solvent, and water content. In DMSO-d₆, it may appear as a broad peak.
-
Verification: Compare the obtained spectrum with reference spectra of similar compounds, such as 3-nitrophenylboronic acid, to confirm the substitution pattern.[13]
-
Conclusion
(3-Ethoxycarbonyl-5-nitrophenyl)boronic acid is a valuable and versatile reagent for chemical synthesis. Its well-defined physical properties and predictable reactivity, particularly in Suzuki-Miyaura cross-coupling, make it an essential tool for constructing complex molecular architectures. The electron-withdrawing substituents enhance its utility, while its status as a boronic acid places it within a class of compounds of high interest for medicinal chemistry and drug discovery. Proper handling and storage are critical to ensure its integrity and the safety of the researcher. This guide provides the foundational knowledge required for the successful application of this compound in advanced research settings.
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